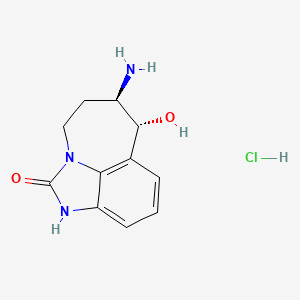
(S)-2-Benzoylthiobutyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Benzoylthiobutyric acid, also known as (S)-BTBA, is a naturally occurring organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 183.2 g/mol and a melting point of 154-156°C. It is a chiral compound, meaning it has two non-superimposable mirror images, and is the S-enantiomer of the racemic (R,S)-2-benzoylthiobutyric acid. This compound has been found to have a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Modulation of GABAA Receptors
Research involving benzodiazepines, which interact with GABA_A (γ-aminobutyric acidA) receptors, highlights the importance of these receptors in regulating various physiological processes, including vigilance, anxiety, muscle tension, and memory functions. For example, mutations in the GABA_A receptor subunits can alter the sensitivity to benzodiazepines, affecting their sedative, amnesic, and anticonvulsant actions, while preserving their anxiolytic-like effects (Rudolph et al., 1999). This suggests that compounds targeting specific GABA_A receptor subtypes could be designed to modulate these physiological responses selectively.
Hypolipidemic Activity
Compounds structurally similar to (S)-2-Benzoylthiobutyric Acid, such as 2-acetylthio-3-benzoylpropionic acid derivatives, have been explored for their hypolipidemic activities. These compounds, particularly those with specific substituents, have shown potent hypocholesterolemic activities in animal models (Kameo et al., 1989). This suggests that this compound and its derivatives could be investigated for their potential to lower lipid levels in blood, contributing to the treatment of conditions like hypercholesterolemia.
Analgesic and Antiplatelet Activities
Derivatives of benzoylpropionic acid have been evaluated for their potential in analgesic and antiplatelet activities. For instance, studies on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have demonstrated its effectiveness as an analgesic and antiplatelet agent, surpassing the performance of acetylsalicylic acid in certain assays (Caroline et al., 2019). This indicates that this compound could be researched for similar pharmacological properties.
Immunomodulating Effects
The immunomodulating effects of D-penicillamine derivatives, which share a structural resemblance to this compound, have been observed in models of rheumatoid arthritis and other immune responses (Takeshita et al., 1988). These compounds showed an ability to modulate immune responses, suggesting potential applications of this compound in the development of new immunotherapeutic agents.
properties
IUPAC Name |
(2S)-2-benzoylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTXTYLASUBWJH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)SC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

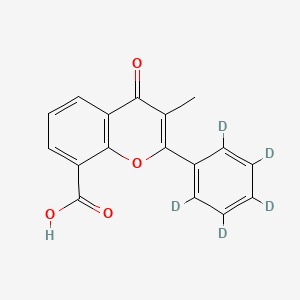
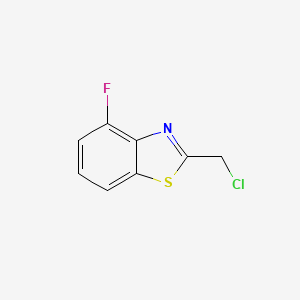
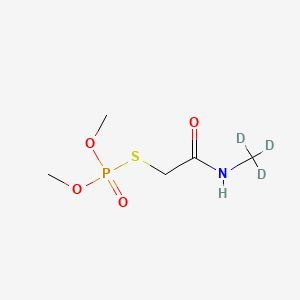
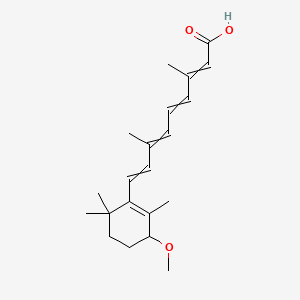
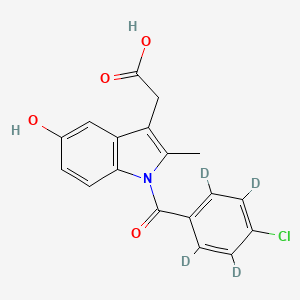
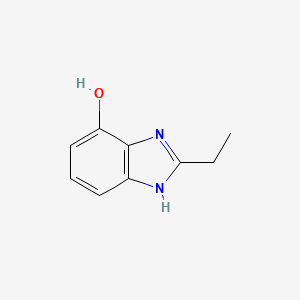

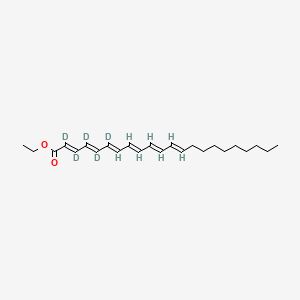
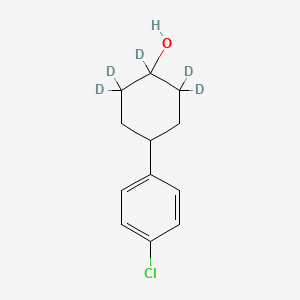
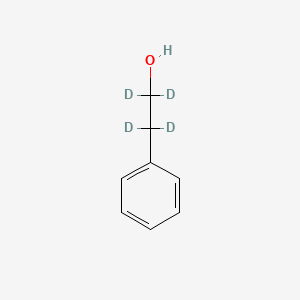
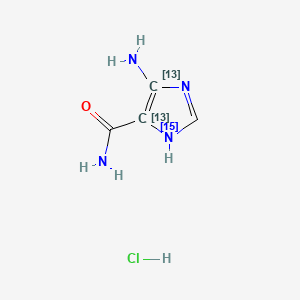
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)

